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Compound of Interest

Compound Name:
5-Isopropyl-3,8-dimethylazulene-

1-carbaldehyde

Cat. No.: B1268590 Get Quote

Guaiazulene, a naturally occurring bicyclic aromatic hydrocarbon, and its derivatives have long

been recognized for their diverse and potent biological activities.[1][2] These sesquiterpenoids,

known for their characteristic deep blue or violet color, are key components of essential oils

from plants like chamomile and have been utilized in traditional medicine for their anti-

inflammatory properties.[2] In the landscape of contemporary drug discovery, the guaiazulene

scaffold presents a compelling starting point for the synthesis of novel therapeutic agents. Its

unique electronic structure and reactivity allow for targeted chemical modifications, leading to

derivatives with enhanced efficacy and specificity.

Among these derivatives, 3-Formylguaiazulene emerges as a molecule of significant interest.

The introduction of a reactive aldehyde (formyl) group at the 3-position of the guaiazulene core

creates a versatile chemical handle for further synthesis and a key pharmacophore contributing

to its biological profile. This guide offers a comprehensive technical overview of 3-

Formylguaiazulene, designed for researchers and drug development professionals. We will

delve into its chemical structure, physicochemical properties, synthesis, and known biological

activities, providing a foundational understanding of its potential as a candidate for drug

development.

Section 1: Chemical Structure and Physicochemical
Properties
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3-Formylguaiazulene, systematically named (7-isopropyl-1,4-dimethylazulen-3-yl)methanal, is a

direct derivative of guaiazulene. The core structure is a bicyclic, non-benzenoid aromatic

system composed of a fused five-membered and seven-membered ring, which is responsible

for its unique color and electronic properties. The formyl group (-CHO) is attached to the C3

position of the electron-rich five-membered ring.

The inherent polarity and reactivity of the aldehyde group, combined with the lipophilic

guaiazulene backbone, result in a molecule with a distinct set of properties that influence its

solubility, stability, and biological interactions.

Table 1: Physicochemical and Spectroscopic Properties of 3-Formylguaiazulene

Property Value Reference

Molecular Formula C₁₆H₁₈O PubChem

Molecular Weight 226.31 g/mol PubChem

Appearance
Typically a colored solid (e.g.,

blue, violet, or green crystals)
General Knowledge

Melting Point 81-83 °C Sigma-Aldrich

Solubility

Soluble in organic solvents like

chloroform, dichloromethane,

and acetone. Sparingly soluble

in water.

General Chemical Principles

IR Spectroscopy (ν, cm⁻¹)
~1650-1700 (C=O stretch,

conjugated aldehyde)
[3]

¹H NMR Spectroscopy (δ,

ppm)

~10.5 (s, 1H, -CHO), ~8.5-7.0

(m, aromatic protons), ~3.0

(septet, 1H, -CH(CH₃)₂), ~2.5

(s, 3H, -CH₃), ~1.3 (d, 6H, -

CH(CH₃)₂)

General Spectroscopic

Principles

¹³C NMR Spectroscopy (δ,

ppm)

~190 (-CHO), ~150-120

(aromatic carbons)

General Spectroscopic

Principles

Mass Spectrometry (m/z) 226 [M]⁺ Calculated
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Section 2: Synthesis via Vilsmeier-Haack
Formylation
The most direct and widely employed method for the synthesis of 3-Formylguaiazulene is the

Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-

rich aromatic and heteroaromatic compounds.[6][7] The key to this transformation is the in-situ

generation of the "Vilsmeier reagent," a chloromethyliminium salt, which acts as a mild

electrophile.[4][8]

Causality of Experimental Design
The choice of guaiazulene as the substrate is critical. Its azulene core is highly electron-rich,

particularly at the 1 and 3 positions of the five-membered ring, making it highly susceptible to

electrophilic aromatic substitution. The Vilsmeier reagent, formed from N,N-dimethylformamide

(DMF) and phosphoryl chloride (POCl₃), is a sufficiently reactive electrophile to attack this

activated ring system but is mild enough to prevent unwanted side reactions or degradation of

the sensitive azulene structure.[7][8] The subsequent hydrolysis step is essential to convert the

intermediate iminium salt into the final aldehyde product.

Experimental Protocol: Synthesis of 3-
Formylguaiazulene
Materials:

Guaiazulene (1.0 eq)

N,N-Dimethylformamide (DMF) (solvent and reagent)

Phosphoryl chloride (POCl₃) (1.2 eq)

Dichloromethane (DCM) (optional solvent)

Saturated sodium acetate solution

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck round-

bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve

Guaiazulene (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

Electrophilic Addition: Slowly add phosphoryl chloride (1.2 eq) dropwise to the cooled

solution over 30 minutes. Maintain the temperature at 0 °C. The causality here is to control

the exothermic reaction and ensure the stable formation of the Vilsmeier reagent.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and

slowly add a saturated aqueous solution of sodium acetate. This step hydrolyzes the

intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts. Stir

vigorously for 30 minutes.

Extraction: Transfer the mixture to a separatory funnel. Extract the product with

dichloromethane or ethyl acetate (3 x 50 mL). The organic layers are combined.

Washing and Drying: Wash the combined organic layers with deionized water and then with

brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure

using a rotary evaporator. The crude product is then purified by silica gel column

chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

Characterization: The purified fractions containing the product are combined, the solvent is

evaporated, and the resulting solid is characterized by NMR, IR, and mass spectrometry to

confirm its structure and purity.
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Visualization of the Synthesis Workflow
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Step 1: Reagent Preparation

Step 2-3: Reaction

Step 4-6: Workup & Extraction

Step 7-8: Purification & Analysis

Dissolve Guaiazulene
in anhydrous DMF

Cool to 0°C

Add POCl3 dropwise
at 0°C

Formation of
Vilsmeier Reagent

Stir at Room Temp
(2-4h, Monitor by TLC)

Quench with sat. NaOAc(aq)
at 0°C

Hydrolysis of
Iminium Intermediate

Extract with DCM/EtOAc

Wash with H2O & Brine

Dry over Na2SO4

Concentrate under
reduced pressure

Purify by Column
Chromatography

Characterize Product
(NMR, IR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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